5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is a complex organic compound with significant potential in scientific research. It is categorized under the class of thienoimidazoles, which are known for their diverse biological activities. The compound has a CAS number of 1374019-64-3 and a molecular formula of , with a molecular weight of approximately 272.364 g/mol .
Source: This compound is synthesized in laboratory settings and is available from various chemical suppliers. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Classification: The compound belongs to the category of heterocyclic compounds, specifically thienoimidazoles, which are recognized for their roles in drug design and development due to their biological properties.
The synthesis of 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid typically involves multi-step organic reactions. The following methods are commonly employed:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen by researchers.
The molecular structure of 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid can be represented using various notations:
CCN1[C@@H]2[C@H](CCCCC(=O)O)SC[C@@H]2NC1=O
InChI=1S/C12H20N2O3S/c1-2-14-11-8(13-12(14)17)7-18-9(11)5-3-4-6-10(15)16/h8-9,11H,2-7H2,1H3,(H,13,17)(H,15,16)/t8-,9-,11-/m0/s1
The structure features a thienoimidazole core fused with a pentanoic acid side chain. The stereochemistry at key centers contributes to its biological activity.
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid is not fully elucidated but may involve:
Data from pharmacological studies would provide insights into its efficacy and specificity.
The compound exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid has potential applications in:
Research into this compound could lead to significant advancements in therapeutic strategies across various medical fields.
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6